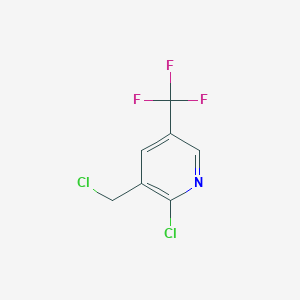

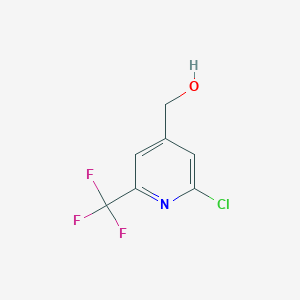

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine

Overview

Description

2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has an empirical formula of C6H3ClF3N, a CAS Number of 65753-47-1, and a molecular weight of 181.54 .

Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can be achieved by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 36-40 °C (lit.) .Scientific Research Applications

Solubility in Organic Solvents

- Scientific Field : Physical Chemistry

- Application Summary : The compound “2-Chloro-3-(trifluoromethyl)pyridine” has been studied for its solubility in different organic solvents . This is important as solubility can affect how the compound is used in various chemical reactions.

- Methods of Application : The solubility of the compound was tested in different pure solvents at temperatures ranging from 273.15 to 303.15 K at atmospheric pressure . The solubility data was then correlated using the modified Apelblat model, Jouyban–Acree model, and Sun model .

- Results : The solubility of 2-chloro-3-(trifluoromethyl)pyridine increased with increasing temperature and mass fraction of ethyl acetate or DMF in the binary solvent systems .

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application : The protodeboronation was carried out using a radical approach . This was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Use in Life Sciences and Organic Synthesis

- Scientific Field : Life Sciences and Organic Synthesis

- Application Summary : “2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine” is used as a reagent in various fields, from cutting-edge technology research to life sciences-related fields, organic synthesis, and environmental measurement reagents .

- Methods of Application : The specific methods of application can vary widely depending on the field and the specific experiment or synthesis being conducted .

- Results : The results or outcomes can also vary widely, but this compound is a valuable tool in many different areas of research and industry .

Phosphatidylinositol 3-Kinase (PI3K) Enzyme Activity Modulators

- Scientific Field : Biochemistry

- Application Summary : This compound has been used in the development of Phosphatidylinositol 3-Kinase (PI3K) enzyme activity modulators . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

- Methods of Application : The specific methods of application can vary widely depending on the specific experiment being conducted .

- Results : The results or outcomes can also vary widely, but this compound is a valuable tool in many different areas of research and industry .

Treating Renal and Cardiovascular Diseases

- Scientific Field : Medicine

- Application Summary : “2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine” has been used in the treatment of renal and cardiovascular diseases .

- Methods of Application : The specific methods of application can vary widely depending on the specific treatment being conducted .

- Results : The results or outcomes can also vary widely, but this compound is a valuable tool in many different areas of research and industry .

Safety And Hazards

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

2-chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEOZGDYPXFGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)

![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)

![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)

![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)